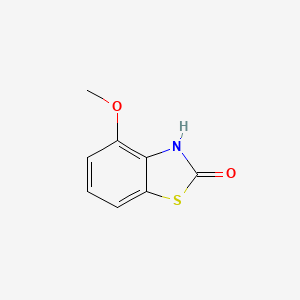

4-Methoxy-2(3H)-benzothiazolone

Beschreibung

Historical Context and Significance of Benzothiazole (B30560) Heterocycles in Drug Discovery

Benzothiazoles and their derivatives are important heterocyclic compounds that are widely present in both natural products and synthetic drugs. pcbiochemres.com The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.netnih.gov This versatility has led to the development of a vast number of benzothiazole-containing compounds with a broad spectrum of pharmacological activities. pcbiochemres.combenthamscience.com

The significance of the benzothiazole scaffold in drug discovery is underscored by its presence in several clinically used drugs. crimsonpublishers.com The structural diversity of benzothiazole derivatives has allowed for the exploration of a wide chemical space, leading to the identification of compounds with potent and selective activities against various diseases. pcbiochemres.comjchemrev.com The development of new synthetic methodologies for benzothiazole derivatives continues to be an active area of research, further expanding the potential of this versatile scaffold in medicinal chemistry.

The "Privileged Scaffold" Concept Applied to 2(3H)-Benzothiazolone and Bioisosteric Surrogates

The concept of a "privileged scaffold" refers to a molecular structure that can serve as a template for the design of ligands for a variety of biological targets. researchgate.net The 2(3H)-benzothiazolone scaffold and its bioisosteric surrogates, such as 2(3H)-benzoxazolone, are considered privileged scaffolds due to their ability to mimic the structural and electronic properties of endogenous molecules, particularly those containing phenol (B47542) or catechol moieties. researchgate.netnih.gov

Mimicry of Phenol and Catechol Moieties

One of the key features of the 2(3H)-benzothiazolone scaffold is its ability to act as a bioisosteric replacement for phenol and catechol groups. researchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. youtube.com The 2(3H)-benzothiazolone ring system has a similar size, shape, and electronic distribution to phenol and catechol, allowing it to interact with biological targets in a comparable manner. researchgate.netnih.gov This mimicry is crucial in drug design, as it allows for the modification of a lead compound to improve its pharmacological properties while maintaining its affinity for the target. The indazole nucleus has also been identified as a bioisosteric replacement for the catechol moiety. google.com

Role of Bioisosterism in Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry for the optimization of lead compounds. researchgate.netnih.gov By replacing a specific functional group with a bioisostere, medicinal chemists can fine-tune the physicochemical and pharmacokinetic properties of a drug candidate to enhance its efficacy, selectivity, and metabolic stability. researchgate.netnih.gov The use of bioisosteric replacements can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. youtube.com

The replacement of a metabolically vulnerable group, such as a phenol, with a more stable bioisostere like 2(3H)-benzothiazolone can prevent rapid metabolism and prolong the duration of action of a drug. researchgate.netnih.gov This strategy has been successfully employed in the development of numerous drugs, demonstrating the power of bioisosterism in the lead optimization process. youtube.comresearchgate.net

Overview of Therapeutic Applications of Benzothiazolone Derivatives

The versatility of the benzothiazole scaffold is reflected in the wide array of therapeutic applications of its derivatives. tandfonline.compcbiochemres.com Benzothiazole-containing compounds have been investigated for their potential use in the treatment of a diverse range of diseases.

Table 1: Therapeutic Applications of Benzothiazole Derivatives

| Therapeutic Area | Specific Applications |

| Oncology | Anticancer, Antitumor. nih.govnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial, Antitubercular. nih.govpcbiochemres.com |

| Inflammation and Pain | Anti-inflammatory, Analgesic. pcbiochemres.combenthamscience.com |

| Central Nervous System Disorders | Anticonvulsant, Neuroprotective, Antipsychotic. benthamscience.comnih.gov |

| Metabolic Disorders | Antidiabetic. pcbiochemres.com |

| Other Applications | Antioxidant, Antihistaminic, Diuretic. tandfonline.compcbiochemres.comijper.org |

The broad spectrum of biological activities associated with benzothiazole derivatives highlights their importance in medicinal chemistry and their potential for the development of new and effective therapies for a variety of human ailments. tandfonline.compcbiochemres.com

General Synthetic Approaches to Benzothiazoles and 2(3H)-Benzothiazolones

The synthesis of the benzothiazole core is a well-established area of organic chemistry, with numerous methods developed to construct this versatile scaffold. thieme-connect.demdpi.com These approaches can be broadly categorized into cyclization reactions that form the thiazole (B1198619) ring onto a pre-existing benzene (B151609) ring.

Cyclization Reactions for Benzothiazole Ring Formation

The formation of the benzothiazole ring system is typically achieved through the cyclization of appropriately substituted aniline derivatives. Several key strategies have emerged as reliable and versatile methods for this transformation.

One of the most prevalent and direct methods for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminobenzenethiol with a variety of carbonyl compounds or their equivalents. mdpi.comekb.eg This approach is widely utilized due to the ready availability of the starting materials and the broad scope of functionalities that can be introduced at the 2-position.

The reaction of 2-aminobenzenethiol with aldehydes, ketones, carboxylic acids, acyl chlorides, or nitriles leads to the formation of the corresponding 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org The choice of coupling partner and reaction conditions, including the use of various catalysts, allows for a high degree of control over the final product. For instance, the condensation with aldehydes is a common route, often proceeding through a 2,3-dihydrobenzothiazole intermediate which is subsequently oxidized in situ to the aromatic benzothiazole. thieme-connect.de

A key precursor for the synthesis of 4-methoxy substituted benzothiazoles is 4-methoxy-2-aminobenzenethiol. Its hydrochloride salt can be prepared by the reduction of the corresponding o-nitrophenyl disulfide using tin and hydrochloric acid. This provides a stable and accessible starting material for subsequent cyclization reactions.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-Aminobenzenethiol | Aldehydes/Ketones | 2-Substituted benzothiazole | Various catalysts, often with in situ oxidation |

| 2-Aminobenzenethiol | Carboxylic Acids | 2-Substituted benzothiazole | Dehydrating agents (e.g., PPA) |

| 2-Aminobenzenethiol | Acyl Chlorides | 2-Substituted benzothiazole | Base |

| 2-Aminobenzenethiol | Nitriles | 2-Substituted benzothiazole | Acid or metal catalysis |

The Jacobsen cyclization offers an alternative route to the benzothiazole nucleus, particularly for the synthesis of 2-arylbenzothiazoles. This method involves the radical cyclization of thiobenzanilides, typically using an oxidizing agent such as potassium ferricyanide in an alkaline medium. researchgate.net A significant advantage of the Jacobsen cyclization is its regioselectivity, often yielding a single product where other methods might produce mixtures. This method has been successfully applied to the synthesis of various substituted benzothiazoles. researchgate.net

Another strategy for the construction of the benzothiazole ring involves the intramolecular cyclization of ortho-halogenated aniline derivatives. mdpi.com This approach typically involves the formation of a carbon-sulfur bond to close the thiazole ring. For example, N-(2-chlorophenyl)benzothioamides can undergo intramolecular C-S bond formation to yield 2-substituted benzothiazoles, often catalyzed by transition metals like copper. mdpi.com This method is particularly useful when the required 2-aminobenzenethiol is unstable or difficult to access.

Specific Methods for 2(3H)-Benzothiazolone Synthesis

The synthesis of 2(3H)-benzothiazolones, including the target compound 4-methoxy-2(3H)-benzothiazolone, requires the introduction of a carbonyl group at the 2-position of the benzothiazole core. This is typically achieved by the reaction of 2-aminobenzenethiols with a suitable C1 electrophile.

A common and effective method involves the use of phosgene or its safer solid equivalent, triphosgene, as the carbonylating agent. thieme-connect.denewdrugapprovals.org The reaction of a 2-aminobenzenethiol with phosgene or a phosgene equivalent leads to the direct formation of the 2(3H)-benzothiazolone ring system. Given the availability of 4-methoxy-2-aminobenzenethiol, this approach represents a direct pathway to this compound.

Alternative carbonylating agents that can be employed include carbonyldiimidazole (CDI) and diethyl carbonate. These reagents offer milder and often safer alternatives to phosgene. The reaction of 2-aminobenzenethiol with CDI, for example, proceeds under neutral conditions to afford the 2(3H)-benzothiazolone.

A novel one-pot method for the synthesis of 2(3H)-benzimidazolones, 2(3H)-benzoxazolone, and 2(3H)-benzothiazolone has been reported, which proceeds via the in situ generation of ortho-substituted benzoic acid azides. This method, however, is more complex than the direct carbonylation of 2-aminobenzenethiols.

| Starting Material | Reagent | Product |

| 2-Aminobenzenethiol | Phosgene/Triphosgene | 2(3H)-Benzothiazolone |

| 2-Aminobenzenethiol | Carbonyldiimidazole (CDI) | 2(3H)-Benzothiazolone |

| 2-Aminobenzenethiol | Diethyl Carbonate | 2(3H)-Benzothiazolone |

Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. The synthesis of benzothiazoles has also benefited from the application of green chemistry principles. researchgate.netnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies in benzothiazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with the aid of microwave irradiation or grinding techniques, which can lead to shorter reaction times and higher yields. nih.gov

Reusable Catalysts: Employing heterogeneous or recyclable catalysts to minimize waste and simplify product purification. nih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and often improve yields under solvent-free or reduced solvent conditions. nih.gov

These green approaches are applicable to many of the general synthetic methods described above, offering more sustainable routes to benzothiazoles and their derivatives.

Synthesis of Methoxy-Substituted Benzothiazole Derivatives

The introduction of a methoxy (B1213986) group onto the benzothiazole core is a key strategy for modulating the electronic and steric properties of the molecule. Synthetic approaches generally rely on building the heterocyclic system from precursors that already contain the desired methoxy substituent.

Regioselective Introduction of Methoxy Group

The precise placement of the methoxy group on the benzene ring is critical and is typically controlled by the selection of the starting materials. A common strategy involves the cyclization of a pre-substituted aminothiophenol or aniline derivative. For instance, 2-amino-6-methoxybenzothiazole can be prepared from 4-methoxyaniline, ensuring the methoxy group is positioned specifically at the 6-position. This substrate-controlled approach prevents the formation of undesired regioisomers.

Another regioselective method involves ortho-metalation. For example, O-methyl (3-fluorophenyl)carbamothioate can be converted to its lithium thiolate, followed by ortho-metalation with tert-BuLi. Subsequent reaction with DMF leads to the formation of 2-methoxybenzothiazole-7-carbaldehyde, demonstrating precise functionalization at the C-7 position.

Strategies for Substituent Incorporation at Various Positions

The incorporation of various substituents at different positions on the benzothiazole ring is achieved through several well-established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One of the most prevalent methods is the condensation of a substituted 2-aminothiophenol with a reagent that provides the C2 atom of the thiazole ring, such as aldehydes, carboxylic acids, or their derivatives. This approach allows for significant diversity at the 2-position.

Alternatively, the synthesis can begin with a substituted aniline. For example, reacting a p-substituted aniline with potassium thiocyanate can yield a 6-substituted 2-aminobenzothiazole (B30445). Similarly, 3-chloro-4-methoxy-aniline can be used as a precursor to synthesize benzothiazole derivatives with specific chloro and methoxy substitutions. The challenge in these multi-step syntheses is often the separation of potential regioisomers, which can be difficult.

The following table summarizes various strategies for incorporating substituents.

| Starting Material | Reagents | Resulting Substituent Pattern | Reference |

| 4-Methoxyaniline | Multiple steps | 6-Methoxy | |

| 2-Aminothiophenol | 4-Methoxybenzaldehyde, Microwave | 2-(4-Methoxyphenyl) | |

| 3-Chloro-4-methoxy-aniline | KSCN, Br₂, NH₃ | 4-Chloro, 5-Methoxy | |

| p-Toluidine | Multiple steps | 6-Methyl | |

| 2-Bromo-4-methylaniline | Potassium ethyl xanthogenate | 6-Methyl | |

| 2-Bromo-6-methylbenzothiazole | Acid hydrolysis | 4-Methyl |

Derivatization Strategies for 2(3H)-Benzothiazolone

Once the 2(3H)-benzothiazolone core is synthesized, it can be further modified to introduce a wide range of functional groups. These derivatization reactions typically target the nitrogen atom or the aromatic benzene ring.

N-Substitution Reactions (Alkylation, Acylation)

The nitrogen atom at the 3-position of the 2(3H)-benzothiazolone ring is a common site for functionalization. It can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the benzothiazolone with an alkylating agent, such as an alkyl halide, in the presence of a base. This reaction attaches an alkyl group to the nitrogen atom. For example, reacting a substituted 2-aminobenzothiazole with 2-bromoethan-1-ol leads to N-alkylation at the endocyclic nitrogen atom.

N-Acylation introduces an acyl group to the nitrogen atom and is typically achieved by reacting the benzothiazolone with an acyl chloride or anhydride. This method is used to synthesize a variety of N-acyl derivatives. An eco-friendly approach for N-acylation of 2(3H)-benzothiazolone utilizes montmorillonite K10 as a catalyst under ultrasound irradiation, demonstrating a commitment to green chemistry principles researchgate.net.

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Alkylation | Alkyl Bromide, NaH | 3-Alkyl-2(3H)-benzothiazolone | |

| N-Alkylation | α-Iodo Methyl Ketones | 2-Amino-3-(2-oxoalkyl)-1,3-benzothiazol-3-ium iodide | mdpi.com |

| N-Acylation | Acyl Chloride | 3-Acyl-2(3H)-benzothiazolone | |

| N-Acylation | Naphthoyl Chloride, Montmorillonite K10 | N-Naphthoyl-2(3H)-benzothiazolone | researchgate.net |

Aromatic Ring Electrophilic Substitution

The benzene portion of the benzothiazolone ring can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of functional groups directly onto the carbocyclic ring. wikipedia.orgmasterorganicchemistry.com Key examples of these reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com The existing substituents on the ring, such as the methoxy group and the heterocyclic portion, will direct incoming electrophiles to specific positions, influencing the regiochemical outcome of the reaction. While benzothiazoles can undergo these substitutions, the reactivity is influenced by the reaction conditions and the specific nature of the benzothiazole derivative. thieme-connect.de

Mannich Condensation for N-Aminomethyl Derivatives

The Mannich reaction is a powerful tool for introducing aminomethyl groups onto the nitrogen atom of 2(3H)-benzothiazolone. This one-pot, three-component condensation reaction typically involves the benzothiazolone, formaldehyde, and a primary or secondary amine. oarjbp.com This reaction provides a straightforward route to a variety of N-Mannich bases, which are valuable intermediates in medicinal chemistry. researchgate.net For instance, 2-iminothiazolidin-4-one derivatives of benzothiazole can be converted to their corresponding N-Mannich bases. researchgate.net The steric properties of the Mannich base reagents can influence the reaction pathway, leading to different cyclization products. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKIESUSRKISCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509446 | |

| Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80567-66-4 | |

| Record name | 4-Methoxy-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80567-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3h Benzothiazolone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. In the context of 4-Methoxy-2(3H)-benzothiazolone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring system and the protons of the methoxy (B1213986) group.

The aromatic protons typically appear in the downfield region of the spectrum (δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns of these protons are influenced by their position on the ring and coupling with neighboring protons. For instance, in related benzothiazole structures, aromatic protons have been observed in this range. rsc.orgrsc.orgrsc.org The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm. rsc.orgrsc.orgcore.ac.uk This is consistent with the known chemical shift for methoxy groups attached to an aromatic ring. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure.

Table 1: Representative ¹H NMR Spectral Data for Methoxy-Substituted Benzothiazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-(2-Methoxyphenyl)benzothiazole rsc.org | MeOD | 8.53 (dd, J = 7.6, 1.6 Hz, 1H), 8.09 (d, J = 8 Hz, 1H), 7.92 (d, J = 7.6 Hz, 1H), 7.50-7.43 (m, 2H), 7.37 (t, J = 8 Hz, 1H), 7.13 (t, J = 8 Hz, 1H), 7.06 (d, J = 8.4 Hz, 1H), 4.05 (s, 3H) |

| 4-Methoxybenzophenone rsc.org | CDCl₃ | 7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J = 7.6 Hz, 2H), 6.96 (dd, J = 8.8, 2.0 Hz, 2H), 3.88 (s, 3H) |

| 3-(1''-(4'''-Methoxyphenyl)-2''-(2'-thienyl)pyrrolyl)-1,3-benzimidazole core.ac.uk | acetone-d₆ | 3.90 (s, 3H, OCH₃), 6.32-6.34 (m, 1H, 4''-H), 6.62-6.64 (m, 1H, 3''-H), 6.71 (d, 1H, J=3.9 Hz, 3'-H), 6.97-6.99 (m, 1H, 5''-H), 7.07 (dd, 2H, J=9.0 and 2.1 Hz, 3'''-H + 5'''-H), 7.23-7.26 (m, 2H, 5-H + 6-H), 7.32 (dd, 2H, J=9.0 and 2.4 Hz, 2'''-H + 6'''-H), 7.55-7.58 (m, 2H, 4-H + 7-H), 7.74 (d, 1H, J=3.9 Hz, 4'-H) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the lactam ring is expected to resonate significantly downfield, typically in the range of δ 160-180 ppm. libretexts.org Aromatic carbons generally appear between δ 100-150 ppm, with their specific chemical shifts influenced by the substituents. rsc.orgrsc.org The carbon of the methoxy group is typically found around δ 55-60 ppm. rsc.orgscielo.org.za The chemical shift of the methoxy carbon can be indicative of its orientation relative to the aromatic ring. researchgate.netresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict ¹³C NMR chemical shifts, which often show good agreement with experimental values. scielo.org.za

Table 2: Representative ¹³C NMR Spectral Data for Methoxy-Substituted Benzothiazole and Related Aromatic Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(2-Methoxyphenyl)benzothiazole rsc.org | CDCl₃ | Not explicitly provided in the search result. |

| 4-Methoxybenzophenone rsc.org | CDCl₃ | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 |

| 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole researchgate.net | Not specified | Not explicitly provided in the search result. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is a prominent feature, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam would be observed as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear between 3000 and 3100 cm⁻¹. researchgate.netias.ac.in The C-O stretching of the methoxy group would likely produce a strong band around 1200-1300 cm⁻¹. ias.ac.in Additionally, characteristic bands for the benzothiazole ring system, including C=N and C-S stretching vibrations, would be present. ias.ac.inresearchgate.net

Table 3: Key IR Absorption Bands for Methoxy-Substituted Benzothiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (lactam) | Stretching | 3100–3300 |

| C-H (aromatic) | Stretching | 3000–3100 researchgate.netias.ac.in |

| C=O (lactam) | Stretching | 1650–1700 |

| C=N (benzothiazole) | Stretching | 1412-1513 researchgate.net |

| C-O (methoxy) | Stretching | 1200–1300 ias.ac.in |

| C-S-C (benzothiazole) | Stretching | ~650-700 ias.ac.in |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the loss of the methoxy group or other fragments can help to confirm the connectivity of the molecule. HRMS would allow for the precise determination of the molecular formula, for example, C₈H₇NO₂S, by distinguishing it from other compounds with the same nominal mass. In related benzothiazole compounds, mass spectrometry has been used to confirm the molecular ion peak and analyze fragmentation patterns. rsc.orgcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophoric system of the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands can be influenced by the solvent polarity. raco.cat This phenomenon, known as solvatochromism, occurs because solvents of different polarities can stabilize the ground and excited states of the molecule to different extents. For example, a red-shift (bathochromic shift) in the absorption maximum with increasing solvent polarity can indicate that the excited state is more polar than the ground state. raco.catnih.gov Studies on related benzothiazole derivatives have shown that the absorption spectra are influenced by the solvent environment. raco.catresearchgate.net

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy.

An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. nih.gov This information would confirm the planarity of the benzothiazole ring system and the conformation of the methoxy group relative to the ring. In a related compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, X-ray crystallography revealed that the molecule crystallizes in a nearly planar conformation. researchgate.net Furthermore, intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice, can be identified and characterized. nih.gov

Computational Chemistry and Theoretical Studies of 2 3h Benzothiazolone Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT has become an indispensable tool in quantum chemistry for predicting the molecular and electronic properties of benzothiazole (B30560) derivatives with a high degree of accuracy. scirp.orgmgesjournals.comajrconline.org Calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-311G(d,p) or 6-31+G(d,p), to model the behavior of these molecules in the gas phase or in solution. scirp.orgmdpi.comnih.gov

The initial step in computational analysis involves the optimization of the molecule's ground state geometry to find the most stable conformation. nbu.edu.sa For benzothiazole derivatives, this process determines crucial parameters like bond lengths and bond angles. mdpi.comnbu.edu.sa Theoretical calculations have shown that the bond lengths and angles in the benzothiazole ring system can be influenced by the nature and position of substituents. For instance, the introduction of a methoxy (B1213986) group at the 4-position can induce changes in the electron distribution, which in turn affects the geometric parameters of the benzothiazole core.

| Parameter | Description |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms in a molecule. |

| Bond Angles | The angle formed between three atoms across at least two bonds. |

| Dihedral Angles | The angle between two intersecting planes, often used to describe the conformation of a molecule. |

This table describes key geometric parameters determined through computational optimization.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com

A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For benzothiazole derivatives, the HOMO and LUMO are often localized on the benzothiazole core, with significant contributions from substituents like the methoxy group. The presence of electron-donating groups, such as a methoxy group, can influence the energies of these orbitals and consequently the energy gap. For example, studies on related benzothiazole derivatives have shown that substituents can alter the ΔE values, which typically fall in the range of 4.46–4.73 eV. mdpi.commdpi.com

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. mdpi.com |

This table outlines the key aspects of Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MESP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.comnih.gov These surfaces map the electrostatic potential onto the electron density of the molecule. Different colors on the MESP map represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. nih.govmdpi.com Green regions represent neutral potential. nih.gov

In the case of 4-Methoxy-2(3H)-benzothiazolone, the MESP surface would reveal the influence of the methoxy group and the carbonyl group on the charge distribution across the benzothiazole ring system. The oxygen atom of the methoxy group and the carbonyl oxygen are expected to be regions of high electron density (red), making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methoxy group and the N-H proton would likely exhibit positive potential (blue).

Quantum Chemical Studies and Reactivity Descriptors

Beyond the fundamental electronic structure, quantum chemical calculations provide a suite of reactivity descriptors that quantify a molecule's chemical behavior. scirp.orgresearchgate.net These descriptors are derived from the energies of the frontier orbitals and provide a more quantitative measure of reactivity.

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. These parameters are directly related to the HOMO and LUMO energies, respectively, through Koopmans' theorem.

IP ≈ -EHOMO

EA ≈ -ELUMO

A lower ionization potential indicates that the molecule is a better electron donor, while a higher electron affinity suggests it is a better electron acceptor. Studies on similar benzothiazole derivatives have reported ionization potentials and electron affinities that are influenced by substituents. For instance, a compound with a high ionization potential and electron affinity was identified as being highly reactive. mdpi.com

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to changes in its electron distribution. mdpi.com A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com These parameters can be calculated using the following formulas:

η = (IP - EA) / 2

S = 1 / η

For a series of benzothiazole derivatives, it has been observed that compounds with higher energy gaps also exhibit greater chemical hardness, making them more stable and less reactive. mdpi.com

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration. High η indicates low reactivity. mdpi.com |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. High S indicates high reactivity. mdpi.com |

This table summarizes the key quantum chemical reactivity descriptors.

Electrophilicity Index

The electrophilicity index (ω) is a key conceptual DFT descriptor that quantifies the ability of a chemical species to accept electrons. researchgate.net It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. scirp.org A higher electrophilicity index indicates a greater capacity to act as an electrophile. scirp.org

Global reactivity descriptors for benzothiazole derivatives, calculated at the B3LYP/6-31+G(d,p) level, offer insight into their chemical behavior. scirp.orgscirp.org

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Softness (s) (eV⁻¹) |

|---|---|---|---|---|

| Benzothiazole (BTH) | -0.1511 | 0.1646 | 0.1375 | 6.0753 |

| 2-Hydroxybenzothiazole (2-OH_BTH) | -0.1429 | 0.1691 | 0.1206 | 5.9136 |

| 2-Mercaptobenzothiazole (2-SH_BTH) | -0.1441 | 0.1557 | 0.1332 | 6.4226 |

| 2-Methylthiobenzothiazole (2-SCH3_BTH) | -0.1426 | 0.1530 | 0.1327 | 6.5372 |

| 2-Aminobenzothiazole (B30445) (2-NH2_BTH) | -0.1253 | 0.1557 | 0.1008 | 6.4226 |

Data sourced from a theoretical study on benzothiazole and its derivatives. scirp.orgscirp.org

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic features of complex organic molecules. biointerfaceresearch.comresearchgate.net

Density Functional Theory (DFT) calculations are highly effective for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.netnih.gov For benzothiazole derivatives, computational studies aid in the precise assignment of vibrational modes to specific bond stretches, bends, and torsions. rsc.org

A detailed theoretical study on 2-(4-methoxyphenyl)benzo[d]thiazole, a structurally analogous compound, utilized DFT methods (B3LYP/6-311G(d,p)) to calculate its vibrational frequencies. rsc.org The computed spectra showed excellent agreement with the experimental FT-IR and FT-Raman data, confirming the accuracy of the computational model. rsc.org Such calculations allow for the unambiguous identification of vibrational modes associated with the benzothiazole core and the methoxyphenyl substituent. For instance, characteristic vibrations of the C-O-C linkage in the methoxy group and the C=N stretching of the thiazole (B1198619) ring can be precisely assigned. rsc.org This combined experimental and computational approach is a powerful tool for confirming the molecular structure of newly synthesized benzothiazole derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, has become a standard and reliable approach for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govnih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. researchgate.net

The GIAO method has been successfully applied to various benzothiazole derivatives and related heterocyclic systems. researchgate.netnih.gov For example, in a study on a novel methoxy-phenyl containing chalcone (B49325) derivative, theoretical NMR analysis was performed using the GIAO method, and the results were compared favorably with experimental chemical shifts. nih.gov The accuracy of these predictions is often enhanced through empirical scaling or by integrating them with more advanced machine learning models. nih.gov For complex molecules like this compound, GIAO calculations can help assign specific resonances, resolve ambiguities in the experimental spectrum, and confirm the proposed structure by correlating the calculated shielding environments with observed chemical shifts. researchgate.net

Thermodynamic Properties Calculation

Computational chemistry allows for the determination of key thermodynamic properties of molecules in the gas phase. researchgate.net

Based on the results of vibrational frequency calculations using DFT, it is possible to compute statistical thermodynamic functions such as entropy (S), heat capacity (C), enthalpy (H), and Gibbs free energy (G). researchgate.net These properties are crucial for understanding the stability of a molecule and the spontaneity of reactions in which it participates.

Studies on benzothiazole derivatives have utilized DFT calculations to determine these thermodynamic parameters. scirp.orgnih.gov The calculations reveal that formation reactions are often exothermic and spontaneous. scirp.org By analyzing these properties at different temperatures, one can predict the molecule's behavior under various thermal conditions. For this compound, such calculations would provide fundamental data on its stability and energy, which is essential for predicting its chemical behavior and potential applications. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. scirp.orgresearchgate.net These simulations provide a dynamic picture of molecular behavior, revealing conformational changes, interactions with solvent molecules, and binding dynamics with biological targets. biointerfaceresearch.com

MD simulations have been widely applied to study benzothiazole derivatives to understand their structural stability and interaction mechanisms. For instance, MD simulations have been used to analyze the stability of benzothiazole derivatives when complexed with proteins, such as the p56lck enzyme or SARS-CoV-2 proteases. biointerfaceresearch.com These studies typically run for nanoseconds to observe how the ligand-protein complex evolves, assessing its stability through metrics like the root-mean-square deviation (RMSD). biointerfaceresearch.com For this compound, MD simulations could be employed to understand its conformational flexibility, solvation properties, and how it interacts with potential biological receptors, providing critical insights for drug design and materials science.

Structure Activity Relationship Sar and Mechanistic Investigations of Biological Activities

Anticancer Activity and Mechanisms of Action

The benzothiazole (B30560) scaffold is a prominent feature in many compounds exhibiting a wide range of pharmacological activities, including anticancer effects. benthamscience.comresearchgate.net The substitution patterns on the benzothiazole ring system play a crucial role in defining the potency and mechanism of their anticancer action. benthamscience.com

Certain benzothiazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels, a process critical for tumor growth and metastasis. tandfonline.comnih.gov For instance, a series of 2-aminobenzothiazole-pyrazoles demonstrated potent VEGFR-2 inhibition. nih.gov One of the most promising compounds from a study on new benzothiazole hybrids, compound 4a , exhibited a strong inhibitory effect on VEGFR-2 with an IC₅₀ value of 91 nM. tandfonline.comnih.gov Another derivative, 4e , also showed a notable inhibitory effect with an IC₅₀ of 161 nM. tandfonline.com The disruption of angiogenesis by these compounds presents a significant mechanism for their anticancer activity.

Table 1: Inhibitory Effects of Benzothiazole Derivatives on VEGFR-2

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| 4a | 91 | tandfonline.comnih.gov |

| 4e | 161 | tandfonline.com |

| 8a | 266 | tandfonline.com |

| Sorafenib (Standard) | 53 | tandfonline.comnih.gov |

The modulation of tubulin polymerization is another mechanism through which benzothiazole derivatives exert their anticancer effects. nih.gov Certain 1H-benzimidazol-2-yl hydrazones, which share structural similarities with some benzothiazole compounds, have been shown to interfere with tubulin polymerization, a process essential for mitotic spindle formation and cell division. nih.gov These compounds can bind to the colchicine (B1669291) binding site on tubulin, leading to an elongation of the nucleation phase and a slowing of tubulin polymerization. nih.gov This disruption of microtubule dynamics can lead to mitotic arrest and subsequent cell death in cancer cells.

Benzothiazole derivatives have been shown to inhibit a variety of enzymes and receptors that are crucial for cancer cell survival and proliferation.

VEGFR-2: As mentioned earlier, compounds like 4a and 4e are potent inhibitors of VEGFR-2, a receptor tyrosine kinase. tandfonline.comnih.gov

NRH:Quinone Oxidoreductase 2 (NQO2): A study focusing on NQO2, an enzyme implicated in cancer, identified several benzothiazole derivatives as potent inhibitors. mdpi.com For example, 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole (15 ) was found to be a very active inhibitor with an IC₅₀ of 25 nM. mdpi.com Other potent inhibitors included derivatives with a 3',4',5'-trimethoxybenzothiazole core, such as those with 6-methoxy (40 , IC₅₀ 51 nM), 6-amino (48 , IC₅₀ 79 nM), and 6-acetamide (49 , IC₅₀ 31 nM) substituents. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Some 1,2,4 triazole derivatives incorporating a 2-(2,3-dimethylaminobenzoic acid) moiety, which can be considered related to benzothiazole structures, have been shown to inhibit EGFR tyrosine kinase activity. pensoft.net

Carbonic Anhydrases (CAs): Benzothiazole derivatives are recognized for their role in the inhibition of metalloenzymes like carbonic anhydrases. nih.gov

Aryl Hydrocarbon Receptor (AhR): The compound 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) has been shown to inhibit breast cancer cell growth and invasiveness by inducing the expression of the carboxyl terminus of Hsp70-interacting protein (CHIP) through the recruitment of the aryl hydrocarbon receptor (AhR). niph.go.jpnih.gov

Table 2: Inhibition of NQO2 by Benzothiazole Derivatives

| Compound | Substituents | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 15 | 6-hydroxy, 2-(3',5'-dihydroxyphenyl) | 25 | mdpi.com |

| 49 | 6-acetamide, 3',4',5'-trimethoxy | 31 | mdpi.com |

| 40 | 6-methoxy, 3',4',5'-trimethoxy | 51 | mdpi.com |

| 48 | 6-amino, 3',4',5'-trimethoxy | 79 | mdpi.com |

A significant number of benzothiazole derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).

For example, a dichloromethane (B109758) fraction of Toddalia asiatica, which may contain benzothiazole-like structures, was found to halt the cell cycle of HT-29 colon cancer cells in the G2/M phase and induce apoptosis through both intrinsic and extrinsic pathways. nih.gov Similarly, certain benzoxazole (B165842) derivatives, which are structurally related to benzothiazolones, can induce G0/G1 phase arrest in leukemia and lymphoma cells. nih.gov

Fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which can be viewed as extended benzothiazole systems, have also demonstrated the ability to cause cell cycle arrest. mdpi.com For instance, compound 3d (4-Chloro-5-(4-methoxyphenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine) showed significant activity against several cancer cell lines. mdpi.com Furthermore, novel tetrahydro- nih.govnih.govtandfonline.comtriazolo[3,4-a]isoquinoline chalcones have been shown to induce G1 phase arrest and stimulate apoptosis in breast cancer cells. researchgate.net

The induction of apoptosis is a key feature of many anticancer benzothiazoles. Chalcones of 2(3H)-benzothiazolone have been shown to cause significant DNA fragmentation, a hallmark of apoptosis, in tumor cell lines. researchgate.net The apoptotic process can be triggered through the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net

The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring and any attached moieties. benthamscience.com

Methoxy (B1213986) Groups: The presence and position of methoxy (OCH₃) groups often play a significant role in enhancing anticancer activity. nih.gov For example, in a series of chalcones, a derivative with three methoxy groups showed greater cytotoxicity than the parent compound. nih.gov The substitution of a 4-hydroxy moiety with a 4-methoxy group, however, has been observed to decrease activity in some cases. nih.govtandfonline.com In certain benzamide (B126) benzothiazole derivatives, the introduction of methoxy functionalities increased their anticancer activity. nih.gov

Halogen Atoms: The incorporation of halogen atoms, such as fluorine and chlorine, can also influence anticancer potency. For instance, the presence of a fluorine atom at the 7th position of a pyrrolidine (B122466) based imidazo (B10784944) benzothiazole derivative enhanced its cytotoxicity. nih.govtandfonline.com

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents are critical. In some series, electron-withdrawing groups in the 4-position of a benzyl (B1604629) ring have been shown to increase antitumor activity. tandfonline.com Conversely, in other series of 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazoles, aromatic ring activating groups like methyl and hydroxyl enhanced cytotoxicity, while deactivating groups like nitro showed moderate activity. ekb.eg

Positional Isomerism: The position of substituents is crucial. For example, in a study of 4-anilino-quinazoline derivatives, the position of functional groups was a key determinant of their inhibitory activities. nih.gov

Table 3: Selected Benzothiazole Derivatives and Their Anticancer Activity

| Compound Series | Key Substituent Effects on Activity | Reference |

|---|---|---|

| Hydrazine (B178648) based benzothiazoles | A 2–(4-hydroxy-methoxy benzylidene)-hydrazino moiety at C-2 enhanced anti-tumor potential. | nih.govtandfonline.com |

| Indole based hydrazine carboxamides | Electron-withdrawing groups in the 4-position of the benzyl ring increased activity. | tandfonline.com |

| Thioxothiazolidine acetamide (B32628) benzothiazoles | 4-chloro-phenoxy-N-(4-methoxyphenyl)-acetamide substitutions on the 4-thiazolidinones ring enhanced anticancer potential. | nih.govtandfonline.com |

| Methoxybenzamide benzothiazoles | Introduction of chloromethyl and methoxy functionalities increased anticancer activity. | nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal)

Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against various bacteria and fungi. benthamscience.comresearchgate.netnih.gov

The antimicrobial efficacy of these compounds is significantly influenced by the substituents on the benzothiazole ring. For instance, in a series of benzothiazole derivatives, those with electron-withdrawing groups at position 5 showed increased antifungal activity against Candida albicans. nih.gov The benzothiazole ring system itself was found to enhance antibacterial activity against Staphylococcus aureus. nih.gov

Several studies have synthesized and evaluated series of benzothiazole derivatives to optimize their antimicrobial potency. Thiazolidinone derivatives of benzothiazole have shown promising antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.10–0.75 mg/mL. nih.gov In one study, the replacement of a 6-OCF₃ substituent with a 6-Cl substituent on the benzothiazole moiety led to a significant improvement in antibacterial activity against several bacterial strains. researchgate.net

Furthermore, some benzothiazole-containing analogues of triclocarban (B27905) have demonstrated potent antibacterial activity, with some compounds being more active than triclocarban against Staphylococcus aureus and Enterococcus faecalis. mdpi.com

In terms of antifungal activity, a series of compounds with benzothiazole and amide-imidazole scaffolds exhibited excellent inhibitory activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.125-2 μg/mL. nih.gov Preliminary studies suggest that these compounds may act by inhibiting the CYP51 enzyme in Candida albicans. nih.gov

Table 4: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound Series | Target Organism(s) | Activity Range (MIC) | Reference |

|---|---|---|---|

| Benzothiazolylthiazolidin-4-ones | S. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium | 0.10–0.75 mg/mL | nih.gov |

| Multisubstituted benzothiazoles | Gram-positive and Gram-negative bacteria, C. albicans | 3.12–100 µg/mL | nih.gov |

| Benzothiazole and amide-imidazole scaffolds | C. albicans, C. neoformans | 0.125–2 µg/mL | nih.gov |

| Benzothiazole-containing analogues of Triclocarban | S. aureus, E. faecalis | 8 µg/mL (vs. 16 µg/mL for TCC) | mdpi.com |

Anti-inflammatory and Analgesic Properties

Benzothiazole and its derivatives have been the subject of extensive research for their anti-inflammatory and analgesic activities. nih.govijpbr.inresearchgate.net Chronic inflammation is linked to a range of diseases, including arthritis and Alzheimer's disease, creating a need for novel anti-inflammatory agents. nih.gov Various studies have reported on benzothiazole derivatives that possess anti-inflammatory activities comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and indomethacin. nih.gov

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a significant role in regulating glucolipid metabolism and has become a target for therapeutic intervention. nih.gov While many therapies focus on PPARγ agonists, research has shown that knocking out the PPARγ gene or moderately depressing its activity can alleviate insulin (B600854) resistance induced by a high-fat diet. nih.gov This has made PPARγ antagonists a key strategy for identifying new compounds for treating type 2 diabetes and potentially related inflammatory conditions. nih.gov

A compound identified as JTP-426467, while a benzoxazole, acts as a selective and potent PPARγ antagonist both in vitro and in vivo. nih.gov In obese diabetic mouse models, JTP-426467 was found to inhibit body weight gain. nih.gov Similarly, certain 4-thiazolidinone (B1220212) derivatives, which are structurally related to the benzothiazolone core, can function as either PPARγ agonists or antagonists. mdpi.com

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation. nih.gov The inhibition of the COX-2 isoform leads to desirable anti-inflammatory and analgesic effects. nih.gov

The anti-inflammatory properties of certain polyphenol-rich extracts are attributed to their ability to prevent prostaglandin (B15479496) synthesis via cyclooxygenase. mdpi.com Given that some benzothiazole derivatives exhibit anti-inflammatory activity comparable to the COX-inhibitor diclofenac, it is plausible that their mechanism of action also involves the inhibition of prostaglandin synthetase. nih.gov

| Test Group | % Inhibition of Oedema (after 3 hrs) | Reference |

|---|---|---|

| Control | - | researchgate.net |

| Compound BT (200 mg/kg) | 70.5% | researchgate.net |

| Standard (Acetaminophen, 200 mg/kg) | 76.92% | researchgate.net |

Antidiabetic Activity

The benzothiazole scaffold has been identified as a promising structure for the development of new antidiabetic agents. nih.govnih.gov Diabetes mellitus is a chronic metabolic disease characterized by hyperglycemia. mdpi.com The search for novel treatments is driven by the side effects and limitations of existing oral antidiabetic drugs. nih.govmdpi.com

Research into related heterocyclic compounds has shown promise. A series of 1,2,4-oxadiazolidine-3,5-diones, including methoxy-linked derivatives, were evaluated as oral antihyperglycemic agents and found to normalize plasma glucose levels in diabetic mouse models. nih.gov Furthermore, a bioassay-guided study of bromophenols from Symphyocladia latiuscula identified a methoxy-containing derivative, 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether, as a potent dual inhibitor of PTP1B and α-glucosidase, two key enzymes targeted in diabetes treatment. nih.gov Its activity against α-glucosidase was found to be significantly higher than that of the conventional drug acarbose. nih.gov

Neuroprotective and Anticonvulsant Activities

The benzothiazole structure is considered a privileged scaffold in the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov One marketed drug, Riluzole (2-amino-6-trifluoromethoxy-benzothiazole), is used for its neuroprotective effects in treating amyotrophic lateral sclerosis. nih.gov

A study focused specifically on derivatives of 2(3H)-benzothiazolone for anticonvulsant activity found several compounds to be effective against seizures induced by maximal electroshock (MES) in animal models. nih.gov Two compounds from this series, designated 43 and 45, were identified as the most active, demonstrating the potential of this specific chemical core in developing new anticonvulsant agents. nih.gov These active compounds were also found to bind to sigma-1 receptors, suggesting a potential mechanism for their neuroprotective action. nih.gov

| Compound | ED₅₀ (mg/kg, i.p. in mice) | Reference |

|---|---|---|

| Compound 43 | 8.7 | nih.gov |

| Compound 45 | 7.6 | nih.gov |

Enzyme Inhibitory Effects

Derivatives of 4-Methoxy-2(3H)-benzothiazolone have demonstrated significant inhibitory effects against several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase is a crucial therapeutic strategy. A series of novel benzothiazole derivatives were synthesized and evaluated for their AChE inhibitory potential. Notably, compounds with dimethylaminoethyl and dimethylaminopropyl side chains showed inhibitory activity comparable to the standard drug, donepezil. nih.gov Several compounds, including 4a, 4d, 4f, 4g, 4h, 4k, 4m, and 4n, exhibited over 50% inhibition at a concentration of 10⁻⁴ M. nih.gov Among these, compound 4f emerged as a particularly potent inhibitor with an IC₅₀ value of 23.4 ± 1.1 nM. nih.govanadolu.edu.tr Further studies revealed that compounds 4f and 4m displayed higher inhibition potential compared to others in the series. nih.gov The inhibitory action of these compounds is attributed to their ability to interact with the active site of the AChE enzyme. nih.govanadolu.edu.tr

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: While specific data on the direct inhibition of PTP1B by this compound was not found in the provided search results, the broader class of benzothiazoles has been investigated for such activity. Further research is needed to elucidate the specific effects of the 4-methoxy substitution on PTP1B inhibition.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Similarly, direct inhibitory effects of this compound on Dipeptidyl Peptidase IV were not explicitly detailed in the search results. However, the diverse enzymatic inhibitory profile of benzothiazole derivatives suggests this as a potential area for future investigation.

Table 1: Acetylcholinesterase Inhibitory Activity of Benzothiazole Derivatives

| Compound | IC₅₀ (nM) vs. AChE |

|---|---|

| 4a | 56.3 ± 2.5 nih.gov |

| 4d | 89.6 ± 3.2 nih.gov |

| 4f | 23.4 ± 1.1 nih.govanadolu.edu.tr |

| 4g | 36.7 ± 1.4 nih.gov |

| 4h | 64.9 ± 2.9 nih.gov |

| 4k | 102.5 ± 4.8 nih.gov |

| 4m | 27.8 ± 1.0 nih.gov |

| 4n | 42.1 ± 1.8 nih.gov |

Antioxidant Properties

The antioxidant potential of benzothiazole derivatives has been a subject of interest. The core structure is believed to contribute to the scavenging of free radicals, a key factor in cellular damage and various pathological conditions. While the provided results highlight the antioxidant properties of the broader benzothiazole class, specific studies focusing solely on this compound's antioxidant capacity were not identified. tandfonline.com The presence of the methoxy group, an electron-donating group, on the benzothiazole ring could potentially enhance its antioxidant activity, a hypothesis that warrants further investigation.

Antileishmanial Activity

Benzothiazole derivatives have shown promise as antileishmanial agents. A study on a series of synthesized benzothiazole derivatives revealed varying degrees of activity against Leishmania. iaea.orgresearchgate.net Compounds with specific substitutions on the phenyl ring of the aldehydic moiety demonstrated the most significant effects. researchgate.net For instance, a compound with a hydroxyl group at the para position of the phenyl ring (compound 2) showed an IC₅₀ value of 18.32 ± 0.18 µM. researchgate.net Shifting the hydroxyl group to the meta position (compound 3) resulted in a slightly reduced activity with an IC₅₀ of 21.87 ± 0.43 µM. researchgate.net This suggests that the position of substituents plays a crucial role in the antileishmanial potency. While these findings are for the broader benzothiazole class, they provide a strong basis for exploring this compound derivatives as potential treatments for leishmaniasis.

Anti-HIV and Antiviral Activity

The benzothiazole scaffold has been identified as a promising pharmacophore for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). Several benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2. mdpi.com One derivative, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone, was found to be active against a strain of HIV. mdpi.com Another study identified benzisothiazolone derivatives as bifunctional inhibitors of HIV-1 reverse transcriptase, targeting both its DNA polymerase and ribonuclease H activities. mdpi.comnih.gov Specifically, compounds 1 and 2 , which share the benzisothiazolone pharmacophore, demonstrated robust antiviral activity with EC₅₀ values of 1.68 ± 0.94 µM and 2.68 ± 0.54 µM, respectively, without significant cellular toxicity. mdpi.com Furthermore, pyridobenzothiazolone analogues have shown broad-spectrum antiviral activity against various respiratory viruses. nih.govnih.gov These findings underscore the potential of the benzothiazole core, including the 4-methoxy substituted variant, in the design of novel antiviral therapeutics.

Antitubercular Activity

Benzothiazole derivatives have emerged as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.nettandfonline.comrsc.org The mechanism of action for some of these compounds involves the inhibition of 7,8-diaminopelargonic acid aminotransaminase (DAPA), an enzyme crucial for biotin (B1667282) biosynthesis in the bacterium. nih.gov In one study, a series of benzothiazole compounds were evaluated, with {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone exhibiting significant activity against both H37Rv and multidrug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) of 1 µg/mL and 2 µg/mL, respectively. nih.gov The presence of a methoxy group has been shown to contribute to the antitubercular activity in some derivatives. researchgate.net For instance, a compound with a methoxy group (188d) demonstrated good activity with a MIC value of 1.6 mg/mL. researchgate.net These results highlight the potential of the 4-methoxybenzothiazole scaffold in developing new antitubercular drugs.

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking studies have been instrumental in elucidating the binding modes and affinities of this compound derivatives with their respective biological targets. These computational techniques provide valuable insights into the structure-activity relationships and guide the rational design of more potent inhibitors.

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, making it an attractive target for cancer therapy. nih.govnih.govmdpi.com Molecular docking studies of various heterocyclic compounds, including those with a thiazole (B1198619) core, have revealed their potential to inhibit VEGFR-2 kinase. mdpi.com These studies show that the compounds bind to the ATP-binding site in the kinase domain, often forming hydrogen bonds and hydrophobic interactions with key residues. mdpi.com While specific docking studies for this compound with VEGFR-2 were not detailed in the provided results, the established activity of related compounds suggests this is a promising area for further investigation.

Tau 2N4R and α-synuclein fibrils: The aggregation of tau protein and α-synuclein is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.gov Researchers have designed and synthesized benzothiazole derivatives to target these protein aggregates. nih.govresearchgate.net The 4-methoxy benzothiazole moiety, derived from the N744 dye, was selected for its high affinity and inhibitory activity towards the β-sheet structures of 2N4R tau aggregates. nih.gov Molecular docking and other computational studies have been used to understand the interaction of these compounds with tau and α-synuclein fibrils, paving the way for the development of novel therapeutic agents for these devastating disorders. nih.govresearchgate.netnih.govnih.govnih.gov

Future Research Directions and Translational Potential

Exploration of 4-Methoxy-2(3H)-benzothiazolone as a Lead Compound for Drug Development

The journey from a promising molecule to a therapeutic drug often begins with its identification as a "lead compound." For this compound, this involves a systematic evaluation of its core structure as a pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for its biological activity.

Future work will likely focus on identifying and validating the core structural features of such benzothiazole (B30560) derivatives that are crucial for their interaction with biological targets. researchgate.net Computational methods like pharmacophore modeling are essential in this process, helping to create hypotheses about the necessary features, such as hydrogen bond donors/acceptors, hydrophobic sites, and aromatic rings. thaiscience.inforesearchgate.net For instance, a study on p56lck inhibitors led to a six-point pharmacophore model (AADHRR) that could reliably predict the activity of new molecules. thaiscience.info Applying similar methodologies to this compound and its analogs will be crucial for guiding the design of more potent and selective compounds. This approach, which combines computational analysis with targeted synthesis, is a cornerstone of modern ligand-based drug design. thaiscience.info

The benzothiazole nucleus itself is considered a versatile starting point for developing agents against various diseases, including cancer, diabetes, and inflammatory conditions. thaiscience.infonih.gov Research into related structures, such as 2-substituted-6-methoxybenzothiazoles, provides a strong rationale for exploring the 4-methoxy variant as a lead for new chemical entities. researchgate.net

Advanced in vivo Studies for Efficacy and Safety Profile Determination

Once a compound or its derivatives show promise in vitro, the critical next step is to evaluate their performance and safety in living organisms. Advanced in vivo studies are indispensable for determining the therapeutic efficacy and toxicological profile of potential drug candidates based on the this compound scaffold.

These studies typically involve animal models relevant to the target disease. For example, research on other benzothiazole derivatives has utilized various models to establish efficacy:

Anti-epileptic and Neuroprotective Effects : The efficacy of a 6-nitrobenzo[d]thiazol-2-amine derivative was tested in a zebrafish larvae model of epilepsy. The compound was assessed for its ability to mitigate seizures and its effects on neuroinflammation, oxidative stress, and neurodegeneration. nih.gov

Safety assessment is a parallel priority. This includes determining the median lethal dose (LD50) to understand acute toxicity. For the antidiabetic 2-aminobenzothiazole (B30445) derivatives, the LD50 value was estimated to be greater than 1750 mg/kg in rats, indicating a low toxicity profile. mdpi.com Furthermore, in vivo studies monitor for potential side effects, such as organ damage or behavioral changes. Histological analysis can reveal reductions in neurodegenerative markers like amyloid plaques, while biochemical assays can measure levels of protective enzymes and neurotransmitters, as was done for the anti-epileptic benzothiazole derivative. nih.gov

Development of Novel Derivatizations for Enhanced Biological Activity and Selectivity

The core structure of this compound serves as a template that can be chemically modified to create a library of new derivatives. The goal of this derivatization is to enhance desired biological activities, improve selectivity for the intended target, and optimize pharmacokinetic properties.

Several successful strategies for the derivatization of the benzothiazole scaffold have been reported, providing a blueprint for future work:

Molecular Hybridization : This approach involves combining the benzothiazole core with other known bioactive groups. For example, new hybrids linking 2-aminobenzothiazole to moieties like thiazolidine-2,4-dione or cyanothiouracil have been synthesized to create potent anticancer agents targeting VEGFR-2. nih.gov

Side Chain Modification : Attaching different functional groups at various positions on the benzothiazole ring can dramatically alter activity. The synthesis of a series of benzothiazole-hydrazone derivatives, for instance, led to the discovery of potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases. nih.gov

Bioisosteric Replacement : This strategy involves replacing one part of the molecule with a chemical group that has similar physical or chemical properties, potentially improving the compound's profile. In the design of novel VEGFR inhibitors, the pyridine (B92270) ring of an existing drug was replaced with a benzothiazole scaffold to generate new candidates. nih.gov

The table below summarizes some reported derivatization strategies and their outcomes for the broader benzothiazole class, which could inform future modifications of this compound.

| Parent Scaffold | Derivatization Strategy | Resulting Moiety | Target/Outcome | Reference |

| 2-Aminobenzothiazole | Molecular Hybridization | Thiazolidine-2,4-dione hybrid | Enhanced anticancer activity (VEGFR-2 inhibition) | nih.gov |

| 2-Mercapto-5-methoxybenzothiazole | Side Chain Modification | Hydrazone derivatives | Selective MAO-B inhibition | nih.gov |

| 2-Aminobenzothiazole | Isothiourea/Guanidine Addition | N-aryl-N'-benzothiazolyl-isothioureas | Antidiabetic activity | mdpi.com |

| 6-Nitrobenzo[d]thiazol-2-amine | Core Structure | Not applicable (used as is) | Anti-epileptic, anti-inflammatory, neuroprotective | nih.gov |

These examples demonstrate that targeted chemical modifications are a powerful tool for tuning the biological properties of the benzothiazole core to meet specific therapeutic needs.

Integration of Computational and Experimental Approaches for Rational Drug Design

Modern drug discovery relies heavily on the synergy between computational modeling and experimental validation. This integrated approach, known as rational drug design, is essential for accelerating the development of derivatives of this compound by making the search for effective molecules more efficient and less reliant on trial and error.

The process typically begins in silico (on a computer) with several key steps:

Pharmacophore Modeling : As discussed, this identifies the essential features required for a molecule to interact with a biological target. thaiscience.info

3D-QSAR (Quantitative Structure-Activity Relationship) : This method builds a mathematical model that correlates the 3D properties of a series of molecules with their biological activity, allowing for the prediction of the potency of newly designed compounds. thaiscience.info

ADME/Tox Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. This helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity early in the design phase. mdpi.comnih.gov

The table below shows examples of computational parameters used to evaluate potential drug candidates based on the benzothiazole scaffold.

| Parameter | Description | Favorable Range | Reference |

| Molecular Weight (MW) | Influences absorption and diffusion. | < 500 g/mol | mdpi.com |

| cLogP | Octanol-water partition coefficient; indicates liposolubility. | < 5 | mdpi.com |

| Hydrogen Bond Donors (nOHNH) | Number of hydrogen bond donors. | ≤ 5 | mdpi.com |

| Hydrogen Bond Acceptors (nON) | Number of hydrogen bond acceptors. | ≤ 10 | mdpi.com |

| TPSA | Topological Polar Surface Area; predicts cell permeability. | < 140 Ų | mdpi.com |

The insights gained from these computational analyses are then used to guide the chemical synthesis of the most promising candidates. These synthesized compounds subsequently undergo experimental testing (in vitro and in vivo) to validate the predictions and provide feedback for the next cycle of design. This iterative loop of design, synthesis, and testing is a hallmark of rational drug design and will be critical for optimizing derivatives of this compound. nih.gov

Investigation of Multifunctional Properties for Complex Disease Management

Many significant health conditions, such as neurodegenerative diseases and cancer, have complex pathologies involving multiple biological pathways. A cutting-edge approach in drug development is to design single molecules that can act on several targets simultaneously. This concept, known as polypharmacology, is highly relevant for the future exploration of this compound.

The benzothiazole scaffold has already proven to be a suitable foundation for creating such multifunctional agents. For instance:

A series of 2-phenyl-benzothiazole derivatives were designed as multifunctional agents for Parkinson's disease. The lead compound not only showed potent and selective inhibition of MAO-B but also exhibited excellent antioxidant effects, significant metal-chelating ability, and anti-neuroinflammatory properties.

In another study, a 6-nitrobenzothiazole (B29876) derivative was shown to have combined anti-inflammatory, antioxidant, and neuroprotective effects in an animal model of epilepsy, demonstrating its potential to address multiple facets of the disorder. nih.gov

Investigating the potential of this compound and its derivatives to modulate multiple targets could lead to novel treatments for complex diseases. Future research could explore combinations of activities, such as anti-inflammatory and anticancer properties or neuroprotective and antioxidant effects, within a single molecular entity. This approach could offer advantages over combination therapies, potentially reducing drug-drug interactions and simplifying treatment regimens.

Addressing Challenges in Synthesis and Scale-Up for Pharmaceutical Applications

The successful translation of a laboratory compound into a commercially available drug depends on the ability to produce it safely, cost-effectively, and on a large scale. The synthesis of this compound and its derivatives for pharmaceutical applications presents several challenges that must be addressed.

Research into the synthesis of related compounds highlights common hurdles and potential solutions:

Use of Hazardous Reagents : Some traditional synthesis routes for benzothiazole derivatives rely on toxic or expensive reagents like hydrazine (B178648) hydrate (B1144303). google.comgoogle.com Future research will focus on developing "green" and safer synthetic pathways that avoid such materials. For example, one patent describes a method for producing 4-methyl-2-hydrazinobenzothiazole that avoids hydrazine hydrate by using a diazo reaction followed by reduction. google.com

Reaction Conditions and Yield : Scaling up reactions from the laboratory bench to an industrial reactor can be difficult. Issues such as managing strongly exothermic steps, ensuring proper mixing in heterogeneous reactions, and optimizing temperature and pressure are critical. pharmtech.com The goal is to develop robust processes that consistently produce high yields of the final product with high purity. google.com